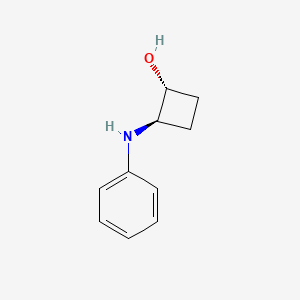
trans-2-(Phenylamino)cyclobutan-1-ol
描述
Trans-2-(Phenylamino)cyclobutan-1-ol is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Trans-2-(Phenylamino)cyclobutan-1-ol, often referred to as trans-PCB, is a cyclic amine compound characterized by a cyclobutane ring substituted with a phenylamino group. Its molecular formula is CHNO, with a molecular weight of 163.22 g/mol. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities, including antiproliferative, anti-inflammatory, and antimicrobial effects.
Trans-PCB is typically a colorless to yellowish crystalline solid, poorly soluble in water but soluble in organic solvents like methanol and ethanol. It has a melting point ranging from 102 to 104°C and a boiling point between 287 and 290°C. The compound's structure allows it to engage in various chemical reactions such as oxidation, reduction, and substitution, which can lead to different derivatives with potentially enhanced biological activities.
The biological activity of trans-PCB is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. This interaction can alter the activity of these biological targets, leading to various physiological effects. The precise pathways and targets are still under investigation; however, preliminary studies suggest involvement in cellular pathways related to inflammation and cancer proliferation.
Biological Activities
Trans-PCB exhibits several promising biological activities:
- Antiproliferative Activity : Early studies indicate that trans-PCB may inhibit cell proliferation in certain cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Properties : Trans-PCB has demonstrated activity against various microbial strains, indicating its utility in developing new antimicrobial agents.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of trans-PCB derivatives:
Table 1: Comparison of Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Antiproliferative | |
| Trans-2-(3-Fluoro-4-methylphenyl)cyclobutan-1-ol | Enzyme inhibition | |
| Trans-2-[Ethyl(phenyl)amino]cyclobutan-1-ol | Anti-inflammatory | |
| Trans-2-(Phenylamino)butan-1-ol | Antimicrobial |
Case Studies
- Anticancer Activity : A study evaluated the effect of trans-PCB on human cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent.
- Inflammation Modulation : In vivo studies demonstrated that trans-PCB reduced markers of inflammation in animal models of arthritis, indicating its therapeutic potential for inflammatory diseases.
- Antimicrobial Testing : Trans-PCB was tested against several bacterial strains, showing effective inhibition comparable to standard antimicrobial agents.
属性
IUPAC Name |
(1R,2R)-2-anilinocyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-7-6-9(10)11-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGHKVMACFTTCF-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















